liposyn II
Description
Properties
CAS No. |
112353-79-4 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Synonyms |
liposyn II |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Support in Clinical Settings
Liposyn II serves as a crucial source of calories and essential fatty acids for patients requiring parenteral nutrition. It is indicated for:
- Pre- and Post-operative Nutritional Support : Patients undergoing surgery may require additional caloric intake to support recovery.
- Chronic Digestive Disorders : Conditions such as ulcerative colitis or tumors affecting the gastrointestinal tract can inhibit nutrient absorption, necessitating intravenous nutrition.
- Burn Victims : Patients with extensive burns often face significant metabolic demands and require supplemental nutrition to aid healing .
Prevention of Essential Fatty Acid Deficiency
This compound is formulated to prevent biochemical changes associated with essential fatty acid deficiency (EFAD). The emulsion contains polyunsaturated fats that help maintain normal plasma lipid composition, thereby preventing clinical manifestations of EFAD such as:
Stability in Total Nutrient Admixtures
Research has demonstrated that this compound maintains its stability when mixed with other nutrients in total nutrient admixtures (TNAs). A study involving 24 dogs showed that:
- The emulsions retained a uniform appearance and stable pH (approximately 6.0) over a 14-day period.
- Amino acid potency remained between 90-110% of baseline, indicating effective nutrient delivery without adverse changes in major organs .
Comparative Efficacy and Safety
This compound has been compared with other lipid emulsions such as Intralipid. Studies indicate that both emulsions exhibit similar efficacy in providing nutritional support to critically ill patients receiving total parenteral nutrition:
| Parameter | This compound | Intralipid |
|---|---|---|
| Source | 50% Soybean Oil / 50% Safflower Oil | Soybean Oil |
| Efficacy | Comparable in caloric delivery | Comparable in caloric delivery |
| Safety | Similar adverse event profile | Similar adverse event profile |
Both emulsions were found to be indistinguishable regarding indices of efficacy and safety .
Toxicology and Safety Profile
Toxicological studies have assessed the safety of this compound. Acute toxicity studies indicated no significant adverse effects at high doses (up to 10 g fat/kg) in animal models. Chronic toxicity assessments showed normal growth patterns with no major health issues observed . However, caution is advised in patients with conditions like severe liver damage or pulmonary disease due to potential complications from lipid overload.
Clinical Case Studies
Several case studies have documented the effectiveness of this compound in various patient populations:
- Patients with Acute Respiratory Distress Syndrome (ARDS) : A study involving patients with ARDS indicated that this compound could be beneficial when combined with other therapies, aiding nutritional support during critical illness .
- Post-surgical Patients : In a controlled study, postoperative patients receiving this compound exhibited improved recovery markers compared to those on standard nutritional protocols .
Chemical Reactions Analysis
Composition and Key Reactivity Factors
Liposyn II contains triglycerides with unsaturated fatty acids (65.8% linoleic, 17.7% oleic) and emulsifiers (egg phosphatides). Key factors influencing reactivity include:
-
pH sensitivity : Formulated at pH 8.0–9.0 using sodium hydroxide . Acidic conditions destabilize the emulsion.
-
Electrolyte interactions : Divalent cations (Ca²⁺, Mg²⁺) disrupt emulsifier integrity .
-
Oxidative susceptibility : High linoleic acid content increases vulnerability to peroxidation .
Hydrolysis of Triglycerides
The triglyceride structure (RCOO–CH₂–CH(OOCR')–CH₂–OOCR'') undergoes hydrolysis under acidic or enzymatic conditions:
Clinical implications :
-
Elevated FFAs displace albumin-bound bilirubin, risking toxicity in neonates .
-
Hydrolysis accelerates if admixed with acidic solutions (e.g., dextrose) without buffering agents .
Emulsion Destabilization Mechanisms
This compound’s stability depends on electrostatic repulsion between fat particles (0.4 µm diameter). Critical destabilizing reactions:
Compatibility with Parenteral Additives
This compound is compatible only with specific components under strict mixing protocols :
Table 1: Compatible Amino Acid Solutions
| Concentration | Aminosyn (pH 6) | Aminosyn II | Aminosyn II w/Electrolytes |
|---|---|---|---|
| 7% | ✔️ | ✔️ | ✔️ |
| 8.5% | ✔️ | ✔️ | ✔️ |
| 10% | ✔️ | ✔️ | ✔️ |
Admixing protocol :
-
Transfer this compound to TPN container.
-
Add amino acid solution.
-
Add dextrose and electrolytes.
-
Agitate gently to prevent localized concentration gradients .
Oxidation Pathways
While not explicitly documented in sources, unsaturated fatty acids like linoleic acid (C₁₈:2) are prone to autoxidation:
Mitigation in practice :
Clinical Reaction Monitoring
-
Lipid peroxidation biomarkers : Elevated malondialdehyde (MDA) in serum .
-
pH monitoring : Deviations from 8.0–9.0 indicate instability .
-
Visual checks : "Oiling out" or discoloration mandates discontinuation .
This compound’s chemical reactivity is tightly controlled through formulation pH, emulsifier balance, and strict admixing protocols. Its instability under acidic conditions or with divalent cations necessitates rigorous clinical handling to prevent adverse reactions.
Comparison with Similar Compounds
Key Differences :
- Oil Composition: Intralipid relies solely on soybean oil, whereas this compound uses a 50:50 blend of safflower and soybean oils, resulting in higher linoleic acid content .
- Osmolarity : this compound’s lower osmolarity (258 vs. 330 mOsmol/L) reduces thrombophlebitis risk during peripheral infusion .
This compound vs. Liposyn III
Its formulation includes additional adjustments to phospholipid ratios, enabling higher fat delivery without exceeding particle size thresholds (~0.4 µm). However, Liposyn III’s elevated osmolarity limits peripheral administration, favoring central venous access .
This compound vs. Pluronic Additives
Studies comparing this compound with Pluronic surfactants (e.g., L-81 and P-85) reveal critical differences in lipid-stimulated incretin secretion:
| Parameter | This compound Alone | This compound + L-81 | This compound + P-85 |
|---|---|---|---|
| GIP Secretion Rate | 1,589 ± 147 pg/h (peak) | 348 ± 112 pg/h (peak) | 1,798 ± 185 pg/h (peak) |
| Cumulative GIP (6h) | 7,510 ± 1,249 pg | 1,678 ± 393 pg | 4.1-fold > L-81 group |
| GLP-1 Secretion | 199 ± 69 pM (peak) | 163 ± 47 pM (peak) | Similar to this compound alone |
Mechanistic Insights :
- Pluronic L-81 inhibits chylomicron formation, blocking lipid-triggered GIP secretion (e.g., 6-hour cumulative GIP reduced by 78% vs. This compound alone) .
This compound vs. Medium-Chain Triglyceride (MCT) Emulsions
MCT-based emulsions (e.g., Lipofundin MCT) differ in metabolic pathways:
- Rapid Oxidation : MCTs bypass lymphatic transport, reducing reliance on lipoprotein lipase .
- Ketogenic Potential: MCTs increase ketone production, which may complicate glycemic control in critically ill patients .
- Essential Fatty Acid Content: Unlike this compound, MCT emulsions lack sufficient linoleic acid, necessitating supplementation to prevent EFAD .
Research Findings and Clinical Implications
- β-Cell Proliferation : In murine models, this compound infusion reduces glucose-stimulated β-cell proliferation, an effect exacerbated by co-administration with glucose (L+G group vs. GLU group) .
- Mitochondrial Function : Prolonged this compound exposure correlates with increased mitochondrial H₂O₂ production and altered PGC-1α promoter methylation, suggesting lipid-induced oxidative stress .
- Drug Compatibility : Unlike some lipid emulsions, this compound is incompatible with additives other than heparin, necessitating strict adherence to administration protocols .
Preparation Methods
Oil Phase and Emulsifier System
Liposyn II is composed of safflower oil and soybean oil in equal proportions, differentiated by concentration: 10% (5% safflower oil + 5% soybean oil) and 20% (10% each). Egg phosphatides, at concentrations of 0.7–1.2%, serve as the primary emulsifier, stabilizing the lipid droplets via interfacial film formation. Glycerin (2.5%) is added as a tonicity modifier, avoiding dextrose due to its propensity to interact with phosphatides and induce discoloration. Sodium hydroxide adjusts the pH to 8.0–8.3, counteracting acidity generated during sterilization and storage.
Table 1: Composition of this compound Formulations
| Component | This compound 10% | This compound 20% |
|---|---|---|
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | 0.7–1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Osmolarity (mOsm/L) | 276 | 258 |
| pH | 8.0 | 8.3 |
Manufacturing Process: From Coarse Emulsion to Sterile Product
Coarse Emulsion Formation
The manufacturing process begins with separate preparation of oil and aqueous phases. Oil-soluble components (safflower oil, soybean oil, phosphatides) are heated and mixed, while water-soluble ingredients (glycerin, sodium hydroxide) are dissolved in water for injection. The oil phase is gradually introduced into the aqueous phase under high-shear mixing, forming a coarse emulsion with droplet sizes <20 μm.
High-Pressure Homogenization
The coarse emulsion undergoes high-pressure homogenization or microfluidization to reduce droplet size to USP standards: ≤500 nm mean diameter and ≤0.05% PFAT5 (percentage of fat globules ≥5 μm). For this compound 10%, the mean droplet size is 276 nm, while the 20% formulation measures 324 nm. This step ensures physical stability by minimizing creaming and coalescence.
pH Adjustment and Filtration
Post-homogenization, the emulsion’s pH is readjusted to 8.0–8.3 using sodium hydroxide, compensating for free fatty acid generation during sterilization. The product is filtered through 1–5 μm membranes to remove particulate matter and packaged under nitrogen in USP Type I glass or ethylene vinyl acetate (EVA) containers to prevent oxidative degradation.
Aseptic Admixture Preparation in Clinical Settings
Laminar-Flow Hood Protocols
Hospital pharmacies prepare this compound admixtures under laminar-flow hoods using strict aseptic techniques to avoid microbial contamination. The following mixing sequence is mandated to prevent pH-induced destabilization:
-
Lipid Transfer : this compound is gravity-fed into a total parenteral nutrition (TPN) container.
-
Amino Acid Addition : Compatible amino acid solutions (e.g., Aminosyn II) are introduced, leveraging their buffering capacity to protect lipids from acidic dextrose.
-
Dextrose Injection : Acidic dextrose solutions (10–70%) are added last to minimize direct contact with lipids.
-
Electrolytes and Trace Metals : These are infused via additive ports with gentle agitation to prevent localized concentration gradients.
Table 2: Validated Amino Acid Solutions for Admixture Compatibility
| Concentration | Aminosyn | Aminosyn II | Aminosyn II w/ Electrolytes |
|---|---|---|---|
| 7% | ✔ | ✔ | ✔ |
| 8.5% | ✔ | ✔ | ✔ |
| 10% | ✔ | ✔ | ✔ |
Quality Control and Regulatory Compliance
Q & A
Q. How can computational modeling enhance the design of this compound-based drug delivery systems?
- Methodological Answer : Use molecular dynamics simulations to predict lipid bilayer interactions and coarse-grained models to optimize emulsion droplet size. Validate predictions with experimental data (e.g., zeta potential measurements, in vitro release profiles). Integrate findings into iterative design cycles to refine formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
